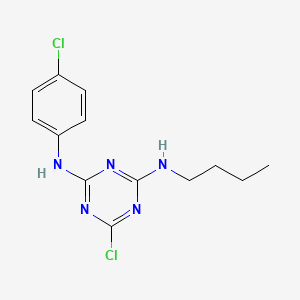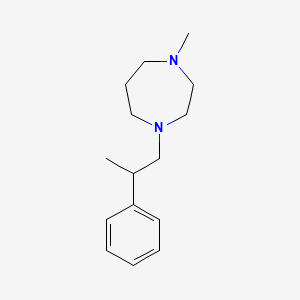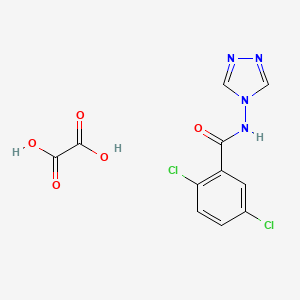![molecular formula C18H23NO3 B4895803 (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as 2C-H, is a psychoactive compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among researchers for its potential therapeutic applications.
作用機序
The exact mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine are similar to those of other phenethylamine compounds. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and enhanced mood. It has also been shown to cause changes in perception, such as altered visual and auditory experiences.
実験室実験の利点と制限
One of the main advantages of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine for lab experiments is its potency. It is a highly potent compound, meaning that it can be used in very small quantities for research purposes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential for toxicity. It is important for researchers to exercise caution when handling this compound, as it can cause harm if not handled properly.
将来の方向性
There are many potential future directions for the research of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of interest is its potential use in the development of new drugs for the treatment of mental health disorders. Additionally, it may be useful in the development of new antibacterial and antiviral agents. Further research is also needed to fully understand the mechanism of action of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its potential effects on the brain and body.
Conclusion:
In conclusion, (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a highly potent psychoactive compound that has gained popularity among researchers for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, it holds great promise for the development of new drugs and treatments.
合成法
The synthesis of (2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the condensation of 2,5-dimethoxybenzaldehyde and 4-methoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
科学的研究の応用
(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINAZWQWQFIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)

